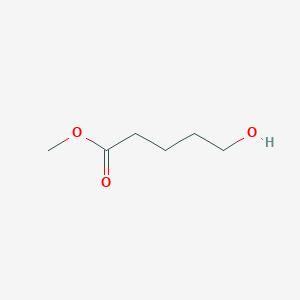

Methyl 5-hydroxypentanoate

概述

描述

Methyl 5-hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is sparingly soluble in water but soluble in organic solvents such as ethanol. . It is used in various chemical syntheses and has applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxypentanoate can be synthesized through several methods. One common method involves the reaction of tetrahydropyran-2-one with sodium methoxide in anhydrous methanol under nitrogen atmosphere . The reaction proceeds as follows:

Tetrahydropyran-2-one+Sodium methoxide→Methyl 5-hydroxypentanoate

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 5-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . This method ensures high yield and purity of the product.

化学反应分析

Types of Reactions: Methyl 5-hydroxypentanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 5-oxopentanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Methyl 5-oxopentanoate

Reduction: 5-hydroxypentanol

Substitution: Various substituted derivatives depending on the reagent used

科学研究应用

Scientific Research Applications

Methyl 5-hydroxypentanoate has various applications across different scientific fields:

Organic Chemistry

- Intermediate in Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in oxidation and reduction reactions makes it versatile for creating complex molecules.

Biological Studies

- Metabolic Pathway Research: The compound can be utilized to study metabolic pathways involving hydroxylated fatty acids. Research indicates that compounds similar to this compound may play roles in metabolic processes related to energy production and lipid metabolism.

Pharmaceutical Applications

- Drug Development: this compound can be a precursor in the synthesis of drugs targeting various conditions, including cancer and metabolic disorders. Its derivatives are being explored for their potential therapeutic effects .

Data Tables

Table 1: Comparison of Synthesis Methods for this compound

| Method | Reactants | Catalyst | Yield (%) |

|---|---|---|---|

| Esterification | 5-Hydroxypentanoic Acid + Methanol | Sulfuric Acid | High |

| Tetrahydropyran Reaction | Tetrahydropyran-2-one + Sodium Methoxide | Anhydrous Methanol | Moderate |

Table 2: Potential Biological Applications

| Application Area | Description |

|---|---|

| Metabolic Pathways | Investigating energy production mechanisms |

| Drug Development | Precursor for anti-cancer and anti-diabetic drugs |

| Flavoring Agents | Used in the production of food flavorings |

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents. The research focused on modifying the compound to enhance its efficacy against specific cancer cell lines, highlighting its potential in drug development .

Case Study 2: Metabolic Pathway Analysis

Research involving this compound revealed insights into metabolic pathways associated with fatty acid oxidation. The findings suggested that this compound could influence the regulation of energy metabolism, particularly in muscle tissues.

作用机制

The mechanism of action of methyl 5-hydroxypentanoate involves its ability to undergo various chemical reactions due to the presence of both hydroxyl and ester functional groups. These functional groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis .

相似化合物的比较

5-Hydroxypentanoic acid: Similar structure but lacks the ester group.

Methyl 4-hydroxybutanoate: Similar ester structure but with a shorter carbon chain.

Methyl 6-hydroxyhexanoate: Similar ester structure but with a longer carbon chain.

Uniqueness: Methyl 5-hydroxypentanoate is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

Methyl 5-hydroxypentanoate, also known as methyl 5-hydroxyvalerate, is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₆H₁₂O₃

- Molar Mass : 132.16 g/mol

- Density : 1.027 g/cm³ (predicted)

- Boiling Point : 61.5 °C (at 0.5 Torr)

- Solubility : Soluble in dichloromethane and ethyl acetate

- CAS Number : 14273-92-8

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the transformation of furfural into methyl furoate followed by hydrogenolysis. Notable methods include:

- Two-Step Method from Furfural :

- Biocatalytic Methods :

Antidiabetic Properties

Recent studies have indicated that this compound may possess antidiabetic effects. It has been observed to influence metabolic pathways related to glucose metabolism and insulin sensitivity. For instance, the compound has been shown to:

- Reduce blood glucose levels in diabetic models.

- Modulate oxidative stress markers, thereby potentially improving pancreatic function .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which are crucial in managing chronic diseases such as diabetes and obesity. Research indicates that it may:

- Downregulate pro-inflammatory cytokines (e.g., TNF-α).

- Upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), contributing to reduced oxidative stress .

Study on Diabetic Rats

A significant study evaluated the effects of poly-herbal granules containing this compound on diabetic rats. Key findings included:

- Weight Reduction : Treated rats showed a significant decline in body weight.

- Biochemical Improvements : Markers such as HbA1c and lipid profiles improved markedly.

- Histopathological Changes : Improvements in pancreatic histology were noted, indicating protective effects against alloxan-induced damage .

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds effectively to key metabolic enzymes involved in glucose metabolism. This suggests a mechanism by which the compound exerts its antidiabetic effects, potentially offering insights into drug design for diabetes management .

Summary Table of Biological Activities

属性

IUPAC Name |

methyl 5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXTZNBQHSHEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162145 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14273-92-8 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。